L-alpha-amino acids

L-α-Amino acids are a class of amino acids that possess an α-carbon atom bonded to the amine group (NH₂) and the carboxylic acid group (COOH), with the hydrogen atom and the side chain (R-group) attached to the same carbon. These amino acids play crucial roles in biological processes, particularly as building blocks for proteins. The L-stereoisomer is the most common form found in natural proteins, whereas D-α-amino acids are less prevalent but still occur in certain peptide structures.

The α-carbon of L-α-amino acids is asymmetric (except glycine), meaning it can exist in two enantiomeric forms—L and D. However, only the L-forms are incorporated into polypeptides by living organisms through a process known as protein synthesis. Each L-α-amino acid has unique properties determined by its side chain (R-group), which influences its solubility, acidity, basicity, and reactivity.

Common applications of L-α-amino acids include pharmaceuticals, food additives, nutritional supplements, and as building blocks in the development of synthetic peptides. Their high purity and well-defined structure make them essential components in various biochemical research and industrial processes.

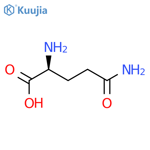

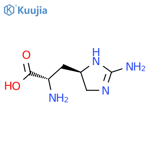

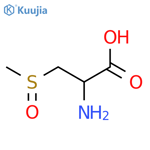

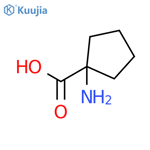

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

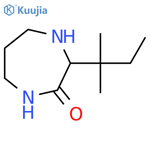

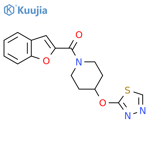

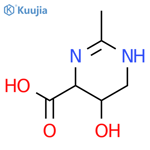

|

Ectoine | 96702-03-3 | C6H10N2O2 |

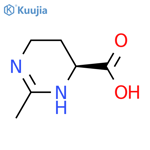

|

H-Lys(Me)2-OH Hydrochloride | 2259-86-1 | C8H18N2O2 |

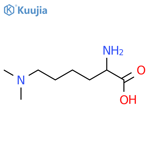

|

[S-(E)]-2-amino-4-(2-aminoethoxy)-3-butenoic acid | 49669-74-1 | C6H12N2O3 |

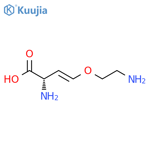

|

L-Glutamine | 56-85-9 | C5H10N2O3 |

|

(αS,5R)-α,2-Diamino-4,5-dihydro-1H-imidazole-5 Propanoic Acid | 21209-39-2 | C6H12N4O2 |

|

(2R)-2-Amino-3-(methylsulfinyl)propanoic acid | 6853-87-8 | C4H9NO3S |

|

Cycloleucine | 52-52-8 | C6H11NO2 |

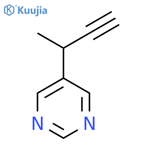

|

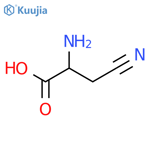

β-cyano-L-Alanine | 6232-19-5 | C4H6N2O2 |

|

Hydroxyectoin | 165542-15-4 | C6H10N2O3 |

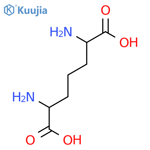

|

(2S,6S)-2,6-Diaminoheptanedioic acid | 14289-34-0 | C7H14N2O4 |

関連文献

-

2. Book reviews

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

推奨される供給者

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品